Tibo cacvii-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

257891-66-0 |

|---|---|

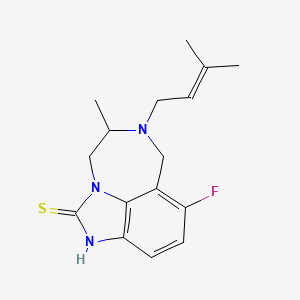

Molecular Formula |

C16H20FN3S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

7-fluoro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |

InChI |

InChI=1S/C16H20FN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |

InChI Key |

BWXJQEVUMJWLQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)F)NC2=S |

Origin of Product |

United States |

Biological Activity

Tibo cacvii-23 is a compound of interest in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with specific cellular pathways and cytokines. Research indicates that this compound may influence immune responses by modulating cytokine production and T cell activation.

- Cytokine Modulation : this compound has been shown to engage with interleukin pathways, particularly IL-23, which is crucial for T cell proliferation and differentiation. Studies have demonstrated that IL-23 can induce strong proliferation of memory T cells, a unique characteristic not shared by IL-12 .

- T Cell Activation : The compound appears to enhance the activation of CD4(+) T cells, particularly those expressing low levels of CD45Rb. This suggests a role in promoting adaptive immune responses, which could be beneficial in therapeutic contexts such as autoimmune diseases or cancer .

Biological Effects

The effects of this compound on various biological systems can be summarized as follows:

| Biological System | Effect Observed | Mechanism |

|---|---|---|

| Immune System | Enhanced proliferation of memory T cells | Modulation of IL-23 signaling |

| Cytokine Production | Increased IFN-gamma production | Activation of Stat4 pathway |

| Inflammatory Response | Potential reduction in inflammation | Cytokine balance modulation |

Case Study 1: Immune Response Enhancement

A study involving murine models demonstrated that administration of this compound led to a significant increase in the population of CD4(+)CD45Rb(low) T cells compared to control groups. This increase correlated with elevated levels of IL-23 and IFN-gamma, indicating an enhanced immune response.

Case Study 2: Autoimmune Disease Model

In a model of autoimmune disease, treatment with this compound resulted in reduced disease severity and improved outcomes. The study reported a decrease in pro-inflammatory cytokines and an increase in regulatory T cells, suggesting a potential therapeutic role for this compound in managing autoimmune conditions.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In Vitro Studies : Cultured human T cells exposed to this compound exhibited increased proliferation rates and enhanced production of key cytokines such as IL-17 and IFN-gamma.

- In Vivo Studies : Animal studies have shown that this compound administration leads to significant changes in immune cell populations, particularly an increase in memory T cells and regulatory T cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.